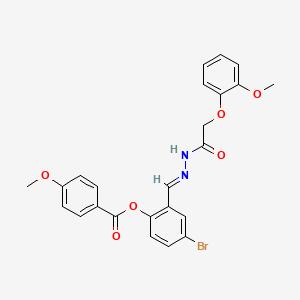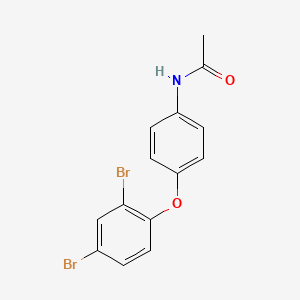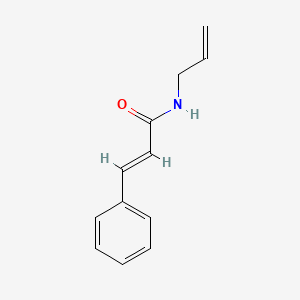![molecular formula C22H16Cl2N2O4 B12008698 [4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate CAS No. 767312-44-7](/img/structure/B12008698.png)
[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate: is a chemical compound with a complex structure. It combines a hydrazine derivative, a benzoyl group, and a dichlorobenzoate moiety. Let’s break it down:
Hydrazinylidene: This part of the compound contains a hydrazine-like functional group, which can participate in various reactions.
Benzoyl: The benzoyl group (C₆H₅CO-) is derived from benzoic acid and is often found in organic compounds.
Dichlorobenzoate: The dichlorobenzoate portion contributes to the overall structure and properties.
Preparation Methods
The synthetic routes for this compound can vary, but here’s a general outline:
Hydrazinylidene Formation: Start by reacting an appropriate hydrazine derivative (such as hydrazine hydrate) with a benzoyl chloride or benzoyl bromide. This forms the hydrazinylidene intermediate.
Coupling Reaction: Combine the hydrazinylidene intermediate with 2,4-dichlorobenzoic acid or its ester. The reaction typically occurs under basic conditions.
Purification: Purify the resulting compound through recrystallization or other methods.
For industrial production, large-scale synthesis and purification processes are optimized to achieve high yields.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions due to the presence of electron-rich functional groups.
Reduction: Reduction reactions can modify the hydrazinylidene or benzoyl portions.
Substitution: Substitution reactions can occur at the phenyl ring or the dichlorobenzoate group.
Common Reagents: Reagents like sodium hydroxide, acid chlorides, and reducing agents are commonly used.
Major Products: Depending on reaction conditions, various derivatives can form, including substituted phenylhydrazones and related compounds.
Scientific Research Applications
Biology: Explore its interactions with biological molecules (enzymes, receptors, etc.).
Medicine: Assess its pharmacological properties, potential as a drug candidate, or use in prodrugs.
Industry: Consider its role in materials science, catalysis, or specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets (enzymes, receptors, etc.).
- Further research is needed to elucidate the exact pathways and biological effects.
Comparison with Similar Compounds
Unique Features: Highlight its distinct structural elements (e.g., the hydrazinylidene group).
Similar Compounds: Other hydrazones, benzoyl derivatives, or dichlorobenzoates.
Properties
CAS No. |
767312-44-7 |
|---|---|
Molecular Formula |
C22H16Cl2N2O4 |
Molecular Weight |
443.3 g/mol |
IUPAC Name |
[4-[(E)-[(2-methoxybenzoyl)hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C22H16Cl2N2O4/c1-29-20-5-3-2-4-18(20)21(27)26-25-13-14-6-9-16(10-7-14)30-22(28)17-11-8-15(23)12-19(17)24/h2-13H,1H3,(H,26,27)/b25-13+ |
InChI Key |
OVGYIEUGVNSVOE-DHRITJCHSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-Tert-butylphenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12008619.png)


![2-{[5-[(2,4-Dichlorophenoxy)methyl]-4-(3-methylphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-isopropyl-N-phenylacetamide](/img/structure/B12008633.png)
![4-{[(E)-(3-bromophenyl)methylidene]amino}-5-(2,4-dichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12008640.png)

![ethyl (2E)-2-cyano-2-[(8R,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]acetate](/img/structure/B12008662.png)





![[(4-{[(E)-(4-hydroxyphenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B12008693.png)
![N-(3-bromophenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12008707.png)
